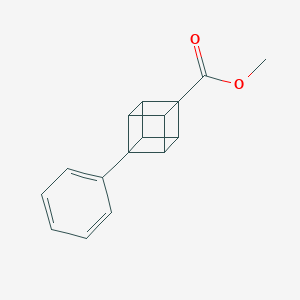

Methyl 4-phenylcubanecarboxylate

Übersicht

Beschreibung

Picfeltarraenin IA is a triterpenoid compound extracted from the plant Picria fel-terrae Lour. It has been traditionally used in Chinese medicine as an acetylcholinesterase inhibitor. Recent studies have highlighted its potential in treating respiratory inflammation by inhibiting the production of inflammatory cytokines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Picfeltarraenin IA can be synthesized through various chemical reactions involving triterpenoid precursors. The detailed synthetic routes are often proprietary and involve multiple steps of organic synthesis, including oxidation, reduction, and glycosylation reactions.

Industrial Production Methods: Industrial production of Picfeltarraenin IA typically involves the extraction of the compound from the leaves of Picria fel-terrae Lour. The process includes crushing the leaves, followed by microwave extraction using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Picfeltarraenin IA .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Picfeltarraenin IA durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann Picfeltarraenin IA oxidierte Derivate bilden.

Reduktion: Reduktionsreaktionen können die Triterpenoidstruktur modifizieren und zu verschiedenen Analoga führen.

Substitution: Substitutionsreaktionen, insbesondere Glykosylierungen, sind häufig bei der Modifizierung der Struktur der Verbindung.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Glykosyldonoren wie acetylierte Zucker in Gegenwart von Lewis-Säuren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und glykosylierte Derivate von Picfeltarraenin IA .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Bioisosteric Replacement

Cubanes are increasingly recognized as viable bioisosteres for benzene rings in drug development. Methyl 4-phenylcubanecarboxylate can replace mono- or para-substituted benzene rings, potentially enhancing the pharmacokinetic properties of drugs. Studies have shown that substituting a phenyl ring with a cubyl unit can lead to improved solubility and metabolic stability, making cubanes attractive candidates for pharmaceutical applications .

1.2 Medicinal Chemistry

Research indicates that cubanes can improve the efficacy and safety profiles of drug candidates. For instance, cubane derivatives have been synthesized to explore their activity against various biological targets, demonstrating enhanced properties compared to traditional aromatic compounds. This compound has been utilized as a precursor for synthesizing methoxylated phenyl bioisosteres, which exhibit promising biological activities .

Material Science Applications

2.1 Rigid Linkers in Polymers

The highly strained cubane system serves as a rigid linker in organic materials and polymers. This compound's structural integrity contributes to the stability and mechanical properties of polymer matrices, making it suitable for applications in advanced materials .

2.2 Organic Electronics

Cubanes have been explored for their potential in organic electronics due to their unique electronic properties. The incorporation of cubane structures into organic semiconductors can enhance charge transport properties and stability, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthesis and Functionalization

3.1 Synthetic Methodologies

This compound can be synthesized through various methods, including electrochemical approaches that allow for efficient functionalization of the cubane core. Recent advancements in synthetic strategies have enabled the direct conversion of cubane carboxylic acids to alkoxy cubanes using mild conditions, facilitating the development of diverse derivatives .

3.2 Case Studies

A notable case study involves the synthesis of methoxy-cubane derivatives through electrochemical methods, demonstrating the scalability and efficiency of these processes. The use of flow electrolysis has shown promise in producing this compound on a gram scale with high yields, illustrating its potential for industrial applications .

Comparative Analysis of Cubanes in Drug Development

| Property | Benzene Derivatives | Cubane Derivatives |

|---|---|---|

| Solubility | Moderate | High |

| Metabolic Stability | Variable | Improved |

| Structural Rigidity | Low | High |

| Synthetic Accessibility | Established | Emerging |

Wirkmechanismus

Picfeltarraenin IA exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. Additionally, it inhibits the production of inflammatory cytokines by downregulating the expression of cyclooxygenase 2 (COX2) via the nuclear factor-κB (NF-κB) pathway. This dual mechanism makes it a potent anti-inflammatory and neuroprotective agent .

Vergleich Mit ähnlichen Verbindungen

- Picfeltarraenin IB

- Picfeltarraenin IV

- Picfeltarraenin X

- Picfeltarraenin XI

Comparison: Picfeltarraenin IA stands out due to its strong acetylcholinesterase inhibitory activity and its ability to inhibit inflammatory cytokine production. While other similar compounds like Picfeltarraenin IB and Picfeltarraenin IV also exhibit acetylcholinesterase inhibition, Picfeltarraenin IA’s dual action on both acetylcholinesterase and inflammatory pathways highlights its unique therapeutic potential .

Biologische Aktivität

Methyl 4-phenylcubanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic stability, and potential applications as a bioisostere.

Structural Overview

This compound features a cubane framework, which is known for its high strain energy and rigidity. The incorporation of a phenyl group into this structure allows it to mimic traditional aromatic systems while potentially offering enhanced metabolic stability and altered pharmacokinetic properties. This structural modification positions cubane derivatives as promising candidates for drug development.

Antiplasmodial Activity

In vitro studies have demonstrated that this compound exhibits significant antiplasmodial activity against the Plasmodium falciparum strain 3D7. The compound's potency was evaluated through IC50 values, indicating effective inhibition of parasite growth. Notably, the cubane framework was found to retain comparable activity levels to traditional phenyl compounds while showing reduced metabolic liabilities due to the structural changes associated with the cubane scaffold .

Metabolic Stability

Research indicates that substituting the phenyl group with a cubane moiety can enhance metabolic stability. For instance, studies on related cubane-containing compounds have shown lower intrinsic clearance rates in vitro compared to their phenyl counterparts. This suggests that this compound may also exhibit improved metabolic profiles, reducing the likelihood of rapid degradation in biological systems .

Anticancer Properties

A study examined the anticancer potential of this compound analogs, revealing promising cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. The cubane structure contributes to these effects by enhancing cellular uptake and modulating key signaling pathways involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including electrochemical functionalization techniques. These methods not only provide efficient routes for compound preparation but also facilitate the exploration of different substituents on the cubane core, allowing for structure-activity relationship studies .

Comparative Data Table

| Compound | IC50 (µM) | Metabolic Stability (CLint) | Solubility (pH independent) |

|---|---|---|---|

| This compound | 0.5 | <7 μL/min/10^6 cells | High |

| Parent Phenyl Compound | 0.8 | 11.96 μL/min/10^6 cells | Variable |

| Related Cubane Analog | 0.6 | <7 μL/min/10^6 cells | High |

Eigenschaften

IUPAC Name |

methyl 4-phenylcubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRQHWFNIIZXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577732 | |

| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123675-82-1 | |

| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.